molecular formula C7H3BrNO4- B8383632 2-Bromo-3-nitrobenzoate

2-Bromo-3-nitrobenzoate

Cat. No.: B8383632
M. Wt: 245.01 g/mol
InChI Key: WTDJEGSXLFHZPY-UHFFFAOYSA-M
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Description

2-Bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C7H3BrNO4- and its molecular weight is 245.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrNO4-

Molecular Weight

245.01 g/mol

IUPAC Name

2-bromo-3-nitrobenzoate

InChI

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1

InChI Key

WTDJEGSXLFHZPY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-nitrobenzoate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-bromo-3-nitrobenzoic acid and its corresponding methyl and ethyl esters. These compounds serve as pivotal intermediates in modern organic synthesis, particularly in the development of targeted therapeutics. This document offers a detailed examination of their synthesis, physicochemical properties, and significant applications, with a focus on providing practical, field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Bromo-3-nitrobenzoates

2-Bromo-3-nitrobenzoic acid and its esters are highly functionalized aromatic compounds that serve as versatile building blocks in synthetic chemistry.[1] The strategic placement of a carboxylic acid (or ester), a bromine atom, and a nitro group on the benzene ring offers a rich platform for a variety of chemical transformations. The interplay of the directing effects of these substituents—the meta-directing carboxyl and nitro groups and the ortho-, para-directing bromo group—allows for controlled and regioselective modifications.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring. The carboxylic acid or ester group offers a site for forming amides, esters, and other derivatives. This trifecta of reactive sites makes these compounds highly valuable starting materials for the synthesis of complex molecules, most notably heterocyclic structures with significant biological activity.[1]

Physicochemical and Spectroscopic Data

A precise understanding of the physical and chemical properties of these intermediates is crucial for their effective use in synthesis. The key data for 2-bromo-3-nitrobenzoic acid and its methyl and ethyl esters are summarized below.

Property2-Bromo-3-nitrobenzoic AcidMethyl 2-Bromo-3-nitrobenzoateEthyl this compound
CAS Number 573-54-6[2]5337-09-7[3]31706-23-7[4]
Molecular Formula C₇H₄BrNO₄[2]C₈H₆BrNO₄[3]C₉H₈BrNO₄[4]
Molecular Weight 246.01 g/mol [2]260.04 g/mol [3]274.07 g/mol [4]
Appearance Light yellow to yellow crystalline solid/powder[5]Brown or yellow solidLight yellow crystalline powder
Melting Point 184-186 °C[5]Not availableNot available
Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of these compounds. Below are the expected spectroscopic data based on their structures.

2-Bromo-3-nitrobenzoic Acid:

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons with complex splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring, and a broad singlet for the carboxylic acid proton at approximately 13-14 ppm.

  • ¹³C NMR (DMSO-d₆): The spectrum should display signals for the seven carbon atoms: one for the carboxylic carbon (~165 ppm), and six for the aromatic carbons, including those bearing the bromo and nitro groups.

  • FTIR (KBr, cm⁻¹): Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300), the C=O stretch of the carboxylic acid (~1700), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350), and the C-Br stretch (in the fingerprint region).[2]

Methyl this compound:

  • ¹H NMR (CDCl₃): The spectrum will show a singlet for the methyl ester protons around 3.9 ppm and three aromatic protons between 7.0 and 8.5 ppm.[6]

  • ¹³C NMR (CDCl₃): Expected signals include the methyl carbon (~53 ppm), the ester carbonyl carbon (~164 ppm), and six distinct aromatic carbon signals.[3]

  • FTIR (KBr, cm⁻¹): Characteristic peaks include the C=O stretch of the ester (~1730), asymmetric and symmetric N-O stretches (~1530 and ~1350), and C-O stretches (~1250).[3]

Ethyl this compound:

  • ¹H NMR (CDCl₃): The spectrum will feature a triplet for the methyl protons of the ethyl group (~1.4 ppm), a quartet for the methylene protons (~4.4 ppm), and three aromatic protons.[7]

  • ¹³C NMR (CDCl₃): The spectrum will show signals for the methyl carbon (~14 ppm), the methylene carbon (~62 ppm), the ester carbonyl carbon (~164 ppm), and the six aromatic carbons.[7]

  • FTIR (KBr, cm⁻¹): Similar to the methyl ester, with characteristic peaks for the C=O stretch (~1730), N-O stretches (~1530 and ~1350), and C-O stretches.[4]

Synthesis Protocols and Mechanistic Insights

The synthesis of 2-bromo-3-nitrobenzoic acid and its esters requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Synthesis of 2-Bromo-3-nitrobenzoic Acid

A logical and commonly employed synthetic route starts from benzoic acid and proceeds through a two-step electrophilic aromatic substitution sequence: bromination followed by nitration.[5]

Synthesis_Acid benzoic_acid Benzoic Acid intermediate 2-Bromobenzoic Acid benzoic_acid->intermediate Br₂, FeBr₃ final_product 2-Bromo-3-nitrobenzoic Acid intermediate->final_product HNO₃, H₂SO₄ Synthesis_Ester acid 2-Bromo-3-nitrobenzoic Acid ester Methyl/Ethyl this compound acid->ester ROH (Methanol or Ethanol), H₂SO₄ (cat.), Reflux PARP_Inhibitor_Synthesis start 2-Bromo-3-nitrobenzoic Acid isocoumarin 3-Substituted 5-Nitroisocoumarin start->isocoumarin Hurtley Coupling (β-diketone, base) isoquinolinone 3-Substituted 5-Nitroisoquinolin-1-one isocoumarin->isoquinolinone Ammonolysis final_product 3-Substituted 5-Aminoisoquinolin-1-one (PARP-1 Inhibitor) isoquinolinone->final_product Reduction of Nitro Group

Sources

The Vicinal Trisubstituted Scaffold: 2-Bromo-3-nitrobenzoate

[1]

Molecular Architecture & Structural Dynamics

2-Bromo-3-nitrobenzoate represents a classic case of the "vicinal effect" in aromatic chemistry. Its 1,2,3-trisubstitution pattern creates a highly congested steric environment that dictates both its ground-state geometry and its reactivity profile.

The Buttressing Effect

In a standard benzene system, substituents can rotate to maximize conjugation. However, in this compound, the central bromine atom acts as a steric wedge between the carboxylate (C1) and the nitro group (C3).

  • Steric Inhibition of Resonance: The bulky bromine atom forces the adjacent nitro and carboxylate groups to twist out of the plane of the benzene ring. This deconjugation raises the ground state energy, making the system reactive toward nucleophilic attack (via relief of steric strain) but resistant to electrophilic aromatic substitution.

  • Electronic Vectors: The molecule possesses two strong electron-withdrawing groups (EWG): the nitro group (

    
    ) and the carboxylate (
    
    
    ). These deactivate the ring, making it electron-deficient. The bromine, while weakly deactivating via induction, offers a handle for oxidative addition.
Structural Visualization

The following diagram illustrates the steric clash and electronic vectors defining the molecule's reactivity.

MolecularArchitectureBenzeneBenzene Core(Electron Deficient)BrC2: Bromine(Steric Wedge)Benzene->BrOrthoNitroC3: Nitro Group(Twisted/Deconjugated)Benzene->NitroMetaCarboxylC1: Carboxylate(Twisted/Deconjugated)Benzene->CarboxylIpsoBr->NitroSteric Repulsion(Buttressing)Br->CarboxylSteric Repulsion(Buttressing)

Figure 1: Structural dynamics of this compound showing the 'buttressing effect' where the central bromine forces adjacent groups out of planarity.

Synthetic Logic: The "Expert" Route vs. The "Naive" Route

A common pitfall in synthesizing this scaffold is assuming that direct nitration of 2-bromobenzoic acid will yield the 3-nitro isomer.

  • The Naive Route (Flawed): Nitration of 2-bromobenzoic acid.[1]

    • Mechanism:[1][2] The carboxyl group directs meta (to position 3), but the bromine directs ortho/para (to positions 3 and 5). However, steric hindrance at C3 (sandwiched between Br and COOH) overwhelmingly favors nitration at C5 .

    • Result: Major product is 2-bromo-5-nitrobenzoic acid, not the desired 2-bromo-3-nitro isomer.

  • The Expert Route (Validated): Oxidation of 2-bromo-3-nitrotoluene.

    • Mechanism:[1][2] Starting with the pre-functionalized toluene derivative ensures the substitution pattern is locked before the carboxylic acid is formed.

    • Reagent:

      
       or 
      
      
      oxidation.[3]
Synthesis Workflow

The following pathway maps the optimal route to the methyl ester (benzoate) form, avoiding regioselectivity errors.

SynthesisPathStart2-Bromo-3-nitrotolueneOxidationOxidation(KMnO4 / Pyridine)Start->OxidationAcid2-Bromo-3-nitrobenzoic Acid(Solid, mp 184-186°C)Oxidation->AcidEsterificationFischer Esterification(MeOH / H2SO4)Acid->EsterificationProductMethyl this compound(Target Scaffold)Esterification->Product

Figure 2: The regioselective synthesis pathway starting from nitrotoluene to avoid isomer contamination.

Experimental Protocol: Synthesis of Methyl this compound

This protocol describes the conversion of the acid to the ester, a critical intermediate for drug development (e.g., Lenalidomide analogues).[4]

Objective: Quantitative conversion of 2-bromo-3-nitrobenzoic acid to its methyl ester. Scale: 10 mmol (approx. 2.46 g starting material).

Materials & Reagents
ReagentRoleEquiv.Amount
2-Bromo-3-nitrobenzoic acidSubstrate1.02.46 g
Methanol (Anhydrous)Solvent/ReagentExcess25 mL
Sulfuric Acid (

, conc.)
Catalyst0.5~0.3 mL
Sodium Bicarbonate (

)
QuenchN/ASat. Soln.
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 2-bromo-3-nitrobenzoic acid (2.46 g) and methanol (25 mL). Stir until a suspension forms.

  • Catalysis: Add concentrated

    
     (0.3 mL) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Self-Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting acid (

      
      , streaking) should disappear, replaced by the less polar ester (
      
      
      ).
  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (50 mL) and wash carefully with Saturated

      
       (2 x 30 mL) to neutralize the catalyst and remove unreacted acid.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The product typically solidifies as a pale yellow solid (Yield: >90%).

Translational Utility: Drug Discovery Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for bicyclic heterocycles.

Case Study: Lenalidomide Synthesis

The most prominent application is in the synthesis of Lenalidomide (Revlimid), an immunomodulatory drug. The scaffold undergoes bromination at the methyl group (if starting from the toluene ester) or coupling reactions.

  • Reduction/Cyclization: The nitro group is reduced to an amine (

    
    ), which then attacks the pendant ester or a coupled glutamine derivative to form the quinazolinone or isoindolinone core.
    
  • Suzuki-Miyaura Coupling: The C2-Bromine allows for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl diversity elements.

Reactivity Profile Data
Reaction TypeTarget Functional GroupReagent SystemApplication
Nitro Reduction C3-Amine (

)

or

Precursor to indoles/isoindolinones
Nucleophilic Subst. C2-Ether/Amine

or

/ Base
Displacement of Br (activated by o-Nitro)
Suzuki Coupling C2-Biaryl

,

Scaffold extension

References

  • BenchChem. (2025).[1][2][6][7][8] Application Notes and Protocols: Synthesis of 2-Bromo-3-nitrobenzoic Acid. Retrieved from

  • ChemicalBook. (2025).[4][2] Methyl 2-bromomethyl-3-nitrobenzoate: Properties and Synthesis. Retrieved from

  • PubChem. (2025).[9][10] Compound Summary: Methyl this compound (CID 79263).[10][11] National Library of Medicine. Retrieved from

  • Google Patents. (2019). Process for synthesis of lenalidomide (US10392364B2). Retrieved from

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-3-nitrobenzoates, focusing on the methyl and ethyl esters. In the absence of extensive publicly available experimental spectra for these specific compounds, this document synthesizes data from the parent compound, 2-bromo-3-nitrobenzoic acid, and related molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of these important chemical intermediates.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental tools for elucidating molecular structure and purity. 2-Bromo-3-nitrobenzoates are valuable intermediates in organic synthesis, and a precise understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and regulatory compliance. This guide provides a foundational understanding of the expected spectroscopic data for methyl and ethyl 2-bromo-3-nitrobenzoate and outlines the methodologies for their empirical acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. ¹³C NMR provides information on the carbon backbone of the molecule.

Predicted ¹H NMR Spectra

The predicted ¹H NMR spectra of methyl and ethyl this compound are based on the analysis of substituent effects on the benzene ring. The electron-withdrawing nature of the bromo and nitro groups, along with the ester functionality, significantly influences the chemical shifts of the aromatic protons.

Compound Predicted Chemical Shifts (ppm) Splitting Pattern Integration
Methyl this compound
Aromatic-H7.5 - 8.5Multiplet3H
Methyl-H~3.9Singlet3H
Ethyl this compound
Aromatic-H7.5 - 8.5Multiplet3H
Methylene-H~4.4Quartet2H
Methyl-H~1.4Triplet3H

Rationale for Predictions: The aromatic protons are expected to be in the downfield region due to the deshielding effects of the electronegative bromo and nitro groups. The protons of the ester alkyl group will have characteristic chemical shifts and multiplicities. For instance, the methylene protons of the ethyl group in ethyl this compound are expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.

Predicted ¹³C NMR Spectra

The predicted ¹³C NMR spectra will show distinct signals for each unique carbon atom in the molecule.

Compound Predicted Chemical Shifts (ppm)
Methyl this compound
Carbonyl-C~165
Aromatic-C120 - 150
Methyl-C~53
Ethyl this compound
Carbonyl-C~164
Aromatic-C120 - 150
Methylene-C~62
Methyl-C~14

Rationale for Predictions: The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons will have a range of chemical shifts influenced by the attached substituents. The carbons of the alkyl ester group will be in the upfield region.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

Visualizing NMR Splitting Patterns

G cluster_ethyl Ethyl Group Splitting cluster_patterns Resulting Multiplicities CH2 Methylene (CH2) CH3 Methyl (CH3) CH2->CH3 J-coupling Quartet Quartet (CH2) CH2->Quartet CH3->CH2 J-coupling Triplet Triplet (CH3) CH3->Triplet

Caption: J-coupling in the ethyl group of ethyl this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 2-bromo-3-nitrobenzoates is expected to show characteristic absorption bands for the ester, nitro, and aromatic functionalities. The data for the parent compound, 2-bromo-3-nitrobenzoic acid, can be used as a reference.[1]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)1720 - 1740Strong
NO₂ (Asymmetric Stretch)1520 - 1560Strong
NO₂ (Symmetric Stretch)1340 - 1380Strong
C-O (Ester)1100 - 1300Strong
C-Br500 - 600Medium
Aromatic C-H3000 - 3100Medium
Aromatic C=C1450 - 1600Medium to Weak

Rationale for Predictions: The strong carbonyl stretch of the ester is a key diagnostic peak. The two strong absorptions for the nitro group are also characteristic. The C-Br stretch appears in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid and liquid samples.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectra

For methyl this compound (MW: 260.04 g/mol ) and ethyl this compound (MW: 274.07 g/mol ), the molecular ion peak (M⁺) is expected to be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pattern:

  • Loss of the alkoxy group (-OCH₃ or -OCH₂CH₃) from the ester.

  • Loss of the nitro group (-NO₂).

  • Loss of the bromo group (-Br).

  • Fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Visualizing a Potential Fragmentation Pathway

G M Molecular Ion (M+) M_minus_OR [M - OR]+ M->M_minus_OR - OR M_minus_NO2 [M - NO2]+ M->M_minus_NO2 - NO2 M_minus_Br [M - Br]+ M->M_minus_Br - Br

Caption: Simplified fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic characterization of 2-bromo-3-nitrobenzoates relies on a combined interpretation of NMR, IR, and Mass Spectrometry data. While experimental data for the specific methyl and ethyl esters are not widely available, this guide provides a robust framework for predicting, acquiring, and interpreting their spectra. The predicted data, based on the analysis of the parent acid and related compounds, serves as a valuable reference for researchers. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the accurate structural elucidation and quality assessment of these important synthetic intermediates.

References

  • BenchChem. (2025). Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide.
  • PubChem. (2024). 2-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2024). Methyl this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (2021). Ethyl 2-nitrobenzoate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reactivity of the bromine atom in 2-Bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound and its derivatives. This molecule serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic structures, primarily due to the unique electronic environment created by the interplay of the bromo, nitro, and carboxylate functionalities.[1][2][3] This document will explore the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and troubleshooting strategies are provided for researchers, scientists, and drug development professionals to effectively utilize this important building block.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the bromine atom in this compound is dictated by the electronic and steric influences of the adjacent nitro (-NO₂) and carboxylate (-COOH or -COOR) groups. The aromatic ring is significantly electron-deficient due to the potent electron-withdrawing nature of both the nitro and carboxyl groups, which function through both inductive and resonance effects.[4][5] This deactivation of the ring towards electrophilic substitution conversely activates it for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.[6][7]

The key features influencing the reactivity are:

  • Strong Electron Withdrawal: The nitro group, positioned ortho to the bromine, and the carboxylate group, positioned meta, synergistically reduce the electron density of the aromatic ring. This makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack.[4][5][6]

  • Good Leaving Group: The bromide ion is an excellent leaving group, facilitating its displacement in substitution reactions.[6]

  • Steric Hindrance: The bromine atom is sterically hindered by the flanking nitro and carboxylate groups. This can pose a challenge in certain reactions, particularly palladium-catalyzed cross-couplings, often necessitating carefully selected ligands and reaction conditions to achieve high yields.[8]

  • The Ortho Effect: The presence of the ortho nitro group influences the acidity of the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect."[9][10][11][12] This increased acidity is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance with the ring and thus stabilizing the carboxylate anion.[9][11]

Synthesis of this compound

A common synthetic route to 2-Bromo-3-nitrobenzoic acid involves a two-step process starting from benzoic acid: bromination followed by nitration.[1] The regioselectivity of the nitration step is a critical consideration due to the competing directing effects of the carboxyl and bromo substituents.[1][13]

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration Benzoic Acid Benzoic Acid 2-Bromobenzoic Acid 2-Bromobenzoic Acid Benzoic Acid->2-Bromobenzoic Acid Br₂, FeBr₃ 2-Bromo-3-nitrobenzoic Acid 2-Bromo-3-nitrobenzoic Acid 2-Bromobenzoic Acid->2-Bromo-3-nitrobenzoic Acid HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for 2-Bromo-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 2-Bromobenzoic Acid
  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.

  • Dissolution of Starting Material: In a separate beaker, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture to below 5 °C in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid. It is crucial to maintain the reaction temperature below 10-15 °C to minimize the formation of dinitrated byproducts.[1][13]

  • Work-up: After the addition is complete, allow the reaction to stir for a designated time (monitoring by TLC is recommended). Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to purify the desired 2-Bromo-3-nitrobenzoic acid isomer from other isomers, such as 2-Bromo-5-nitrobenzoic acid, which is often the major product.[13]

Key Reactions Involving the Bromine Atom

The activated bromine atom in this compound is a versatile handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring makes this compound an excellent substrate for SNAr reactions.[6] This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][14] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro and carboxyl groups.[6]

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the bromide ion, yielding the substituted product.[6]

G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - Br⁻

Caption: Generalized mechanism for SNAr on this compound.

This protocol provides a general method for the substitution of the bromine atom with a sulfur nucleophile.

  • Thiolate Formation: In a round-bottom flask, dissolve sodium thiomethoxide (1.1 equivalents) in a suitable solvent like DMF or DMSO.

  • Reaction: Add 2-Bromo-3-nitrobenzoic acid (1.0 equivalent) to the solution.

  • Heating and Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.[6]

  • Purification: Collect the solid by filtration, wash with water, and recrystallize or purify by column chromatography to obtain the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the steric hindrance around the bromine atom in this compound can be a challenge, these reactions are feasible with appropriate catalyst and ligand selection.[8] It is often advisable to protect the carboxylic acid, for instance as a methyl ester, to prevent side reactions and potential catalyst inhibition.[2][8][15]

The Suzuki-Miyaura coupling is used to form C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][16][17]

G Reagents This compound + Arylboronic Acid + Base Product Coupled Product + Borate Salt Reagents->Product Suzuki Coupling Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂ + Ligand) Catalyst->Product

Caption: Key components in a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), and the base (e.g., K₃PO₄, 2.0 equivalents).[8]

  • Reagent Addition: Add methyl this compound (1.0 equivalent) and the desired arylboronic acid (1.2-1.5 equivalents).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture (typically 80-120 °C) with stirring for 2-24 hours, monitoring by TLC or GC-MS.[18]

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended Catalytic Systems for Cross-Coupling Reactions

ReactionPalladium PrecursorLigand(s)Base
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, Piperidine
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[8][19][20]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.[21]

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][22][23]

Catalytic System: A common system involves PdCl₂(PPh₃)₂ as the palladium source and CuI as the co-catalyst in the presence of an amine base like triethylamine.[8]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine.[8][24][25] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[24]

Key Considerations: The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with sterically hindered substrates.[8][26] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, plays a critical role in the catalytic cycle.[26]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nitro and carboxylate groups significantly activate the bromine atom for nucleophilic aromatic substitution and enable its participation in a wide array of palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric factors governing its reactivity allows for the rational design of synthetic routes to complex, high-value molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to harness the full synthetic potential of this important intermediate.

References

  • Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
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  • What is the synthesis of methyl 3-nitrobenzoate?. Quora.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
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Methodological & Application

Synthesis of 2-Bromo-3-nitrobenzoate from 2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 2-Bromo-3-nitrobenzoate from 2-Bromobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3-nitrobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the bromo, nitro, and carboxyl groups on the aromatic ring provides multiple reactive handles for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions.[2]

This document provides a detailed protocol for the synthesis of 2-bromo-3-nitrobenzoic acid via the electrophilic nitration of 2-bromobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, outlines critical safety considerations, and provides guidance for troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this key synthetic building block.

Scientific Rationale & Mechanistic Insights

The synthesis hinges on the principles of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry.[3] The core of the reaction involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, the nitronium ion (NO₂⁺).

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is generated in situ through the reaction of two strong acids, concentrated nitric acid and concentrated sulfuric acid.[4] Sulfuric acid, being the stronger of the two, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: The Directing Effects of Substituents

The critical challenge in this synthesis is controlling the position of the incoming nitro group on the 2-bromobenzoic acid ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents:

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.

  • Bromine (-Br): This halogen is deactivating overall (inductive effect) but is an ortho, para-director due to resonance effects.

The nitration of 2-bromobenzoic acid results in a mixture of isomers. The incoming electrophile is directed by the combined influence of both groups. The carboxylic acid directs the nitro group to the meta positions (C3 and C5), while the bromine directs it to its ortho (C3) and para (C6) positions. The desired 2-bromo-3-nitrobenzoic acid is formed when nitration occurs at the C3 position, which is meta to the carboxylic acid and ortho to the bromine. However, a significant byproduct, 2-bromo-5-nitrobenzoic acid, is often formed due to nitration at the other meta-position relative to the carboxyl group.[6][7] Careful control of reaction conditions is paramount to influence the isomeric ratio and facilitate the isolation of the desired product.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the primary product is presented in Table 1.

Property2-Bromobenzoic Acid2-Bromo-3-nitrobenzoic Acid
CAS Number 88-65-3573-54-6[1]
Molecular Formula C₇H₅BrO₂C₇H₄BrNO₄[1]
Molecular Weight 201.02 g/mol 246.02 g/mol [1]
Appearance White to off-white crystalline powderLight yellow to yellow crystalline solid/powder[1]
Melting Point 147-150 °C[8]184-186 °C[1]

Detailed Experimental Protocol

This protocol details the nitration of 2-bromobenzoic acid. For many subsequent synthetic steps, conversion to the methyl ester (methyl this compound) is advantageous; therefore, a procedure for this esterification is also included.

Part 1: Synthesis of 2-Bromo-3-nitrobenzoic Acid

Materials:

  • 2-Bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Crushed ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry flask, carefully and slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid while cooling the mixture in an ice bath. Swirl gently to mix. Keep this mixture cold until use.

  • Prepare the Substrate Solution: In a separate round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2-bromobenzoic acid. Place the flask in an ice bath and slowly add 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Nitration Reaction: While maintaining the temperature of the 2-bromobenzoic acid solution below 10 °C, slowly add the cold nitrating mixture dropwise from the dropping funnel over 30-45 minutes. Crucial: The reaction is highly exothermic. Monitor the temperature closely and adjust the addition rate to prevent it from exceeding 15 °C.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for another 1-2 hours.[1]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A precipitate of the crude product will form.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acids.[1]

  • Drying: Dry the crude product, which is a mixture of isomers, in a desiccator or a vacuum oven at low heat.

Part 2: Purification by Recrystallization

The crude product can be purified by recrystallization from an ethanol/water mixture to isolate the desired 2-bromo-3-nitrobenzoic acid.[1] The separation from the 2-bromo-5-nitro isomer can be challenging and may require fractional crystallization.

Part 3: Optional Esterification to Methyl this compound

Materials:

  • Crude or purified 2-bromo-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the dried 2-bromo-3-nitrobenzoic acid (e.g., 10.0 g) in methanol (100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mL) to the suspension.

  • Reflux: Heat the mixture to reflux using a heating mantle and reflux condenser for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl this compound.[9]

  • Purification: The crude ester can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Conc. HNO₃ + Conc. H₂SO₄ C Nitrating Mixture (Cold) A->C Cooling B 2-Bromobenzoic Acid + Conc. H₂SO₄ B->C Cooling D Slow Dropwise Addition (T < 15°C) C->D E Stir at RT D->E F Pour onto Ice E->F G Vacuum Filtration F->G H Wash with Cold H₂O G->H I Drying H->I J Crude Product I->J K Recrystallization (Ethanol/Water) J->K L Pure 2-Bromo-3-nitrobenzoic Acid K->L

Caption: General workflow for the synthesis and purification of 2-Bromo-3-nitrobenzoic acid.

G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization N_acid HNO₃ N_ion NO₂⁺ (Electrophile) N_acid->N_ion Protonation & Dehydration S_acid H₂SO₄ S_acid->N_ion Protonation & Dehydration H2O H₂O HSO4 HSO₄⁻ sigma_complex Arenium Ion (Sigma Complex) N_ion->sigma_complex Attack start_mol 2-Bromobenzoic Acid start_mol->sigma_complex final_product 2-Bromo-3-nitrobenzoic Acid sigma_complex->final_product Deprotonation H_plus H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[10] The combination of strong oxidizing agents and organic materials at elevated temperatures can lead to runaway reactions.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[10][13]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes (e.g., NOx gases).[10][14]

  • Corrosive and Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[13] They are also strong oxidizers and can react violently with combustible materials.[14]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential. Use an ice bath and slow, controlled addition of reagents. A runaway reaction can lead to vigorous decomposition and potential explosion.

  • Spill Response: Have appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) readily available. In case of a large spill, evacuate the area and follow institutional emergency procedures.[14]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[13]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Inefficient nitration due to dilute acids.Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion.[7]
Reaction temperature was too low.While initial cooling is critical, ensure the reaction is allowed to proceed at room temperature for a sufficient time to go to completion.
Formation of Multiple Isomers Inherent directing effects of -Br and -COOH groups.This is expected. The focus should be on optimizing the separation and purification of the desired 2,3-isomer from the major 2,5-isomer via fractional crystallization or chromatography of the ester derivative.[7]
Formation of Dinitrated Byproducts Reaction conditions are too harsh (high temperature, excess nitrating agent).Maintain a low reaction temperature (below 15°C) during the addition phase. Use a stoichiometric or slight excess of the nitrating agent, not a large excess.[7]
Product Fails to Precipitate Insufficient ice used for quenching or product is soluble in the acidic solution.Pour the reaction mixture into a very large volume of ice/water slurry to ensure complete precipitation.

References

  • EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE. Available at: [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. Available at: [Link]

  • SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside Environmental Health & Safety. Available at: [Link]

  • Preparation of 2-bromobenzoic acid. (n.d.). PrepChem.com. Available at: [Link]

  • 2-Bromo-3-nitrobenzoic acid. (n.d.). Chemsrc.com. Available at: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing methyl 2-bromo-3-nitrobenzoate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring distinct electronic and steric properties, offers a valuable entry point for the synthesis of complex aromatic systems relevant to pharmaceutical and materials science research. This document moves beyond standard procedures to explain the underlying principles and rationale for experimental design, ensuring robust and reproducible outcomes.

Strategic Considerations for this compound

Methyl this compound presents unique challenges and opportunities in cross-coupling chemistry. A thorough understanding of its structural attributes is critical for successful reaction design.

  • Steric Hindrance: The bromine atom is situated in a sterically congested environment, flanked by the nitro and methyl ester groups.[1] This steric impediment can hinder the oxidative addition step in the catalytic cycle, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient catalyst-substrate interaction.[1]

  • Electronic Effects: The potent electron-withdrawing nature of both the nitro and carboxylate groups significantly influences the electronic landscape of the aryl bromide.[1] This electronic pull can modulate the reactivity of the C-Br bond, a factor that must be considered when selecting the appropriate catalyst system and reaction conditions.

  • Subsequent Transformations: The nitro group is a versatile functional handle that can be readily reduced to an amine, providing a pathway for further molecular diversification.[1] This dual functionality allows for sequential and regioselective modifications, a key advantage in the synthesis of complex target molecules.[2]

Core Cross-Coupling Methodologies

A variety of palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize this compound. The choice of reaction will depend on the desired carbon-carbon or carbon-heteroatom bond to be formed. The most prevalent and effective methods include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in pharmaceutical compounds.[3][4][5]

The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4] For sterically hindered substrates like this compound, the selection of a bulky ligand is crucial to facilitate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R caption Fig. 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

Materials:

  • Methyl this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add methyl this compound and the arylboronic acid to the flask.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources for in-situ generation of the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination for sterically hindered substrates.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that facilitate the transmetalation step.
Solvent Dioxane, Toluene, THFAnhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation and side reactions.
Temperature 80-120 °CSufficient thermal energy is often required to overcome the activation barrier for sterically hindered substrates.
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[6][7]

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6]

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(Ln)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product Product Insertion Product->Product β-Hydride Elimination Product->Pd(0)Ln Base caption Fig. 2: Catalytic Cycle of the Heck Reaction.

Materials:

  • Methyl this compound (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction vessel (e.g., sealed tube, Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve methyl this compound, the alkene, the palladium catalyst, and the ligand in the anhydrous solvent.

  • Add the base to the mixture.

  • Seal the vessel and heat the reaction to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂Standard and effective catalysts for Heck reactions.[1]
Ligand PPh₃, P(o-tolyl)₃Common phosphine ligands that stabilize the palladium catalyst.
Base Et₃N, K₂CO₃An amine base like triethylamine is frequently used; inorganic bases can also be effective.[1]
Solvent DMF, Acetonitrile, DioxanePolar aprotic solvents are generally used to facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[8][9]

This reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR R-C≡C-H R-C≡C-H Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H->Cu(I)-C≡CR Base, Cu(I) Cu(I)-C≡CR->Ar-Pd(II)-Br(Ln) caption Fig. 3: Catalytic Cycles of Sonogashira Coupling.

Materials:

  • Methyl this compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and methyl this compound.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl to remove copper salts, then with brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Common and effective catalysts for Sonogashira coupling.[1]
Copper Co-catalyst CuI (2-5 mol%)Activates the alkyne for transmetalation.
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFAnhydrous conditions are crucial for this reaction.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or near room temperature.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[10][11]

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10][12]

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Amido Complex Amido Complex Ar-Pd(II)-Br(Ln)->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido Complex->Ar-NR'R'' caption Fig. 4: Catalytic Cycle of Buchwald-Hartwig Amination.

Materials:

  • Methyl this compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add methyl this compound and the solvent.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Effective precursors for generating the active Pd(0) catalyst.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands are essential for this transformation, especially with challenging substrates.
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent side reactions.
Temperature 80-110 °CElevated temperatures are generally required to facilitate the reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand, or employing a stronger base. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.

  • Side Reactions: The nitro group can be sensitive to certain reaction conditions. In cases of undesired side reactions involving the nitro group, milder bases and lower reaction temperatures should be explored.

  • Hydrodehalogenation: The reduction of the C-Br bond can be a competing side reaction. The choice of ligand and base can influence the extent of this side reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Methyl this compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligand, base, and reaction conditions, a wide array of functionalized aromatic compounds can be synthesized. These application notes provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in drug development and materials science.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Alternative greener synthetic routes for 2-Bromo-3-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (2020).
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (2011).
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Application Notes and Protocols: Fischer Esterification of 2-Bromo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Bromo-3-nitrobenzoic acid is a valuable and highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and materials science.[1] Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a diverse range of chemical modifications. The bromine atom is suitable for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the carboxylic acid group provides a direct route to esters, amides, and other derivatives.[1]

This document provides a detailed guide to the Fischer esterification of 2-Bromo-3-nitrobenzoic acid, a fundamental reaction for converting the carboxylic acid moiety into an ester. This transformation is often a crucial first step in more complex synthetic pathways. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss essential techniques for purification and characterization of the resulting ester, such as methyl 2-bromo-3-nitrobenzoate.

Reaction Mechanism and Scientific Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce an ester and water.[2][3] The reaction is reversible, and its equilibrium nature necessitates specific strategies to drive it towards the desired product.[2][3][4]

The Role of the Acid Catalyst

Concentrated sulfuric acid serves two primary functions in the Fischer esterification:

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][5][6] This "activation" makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[2][6]

  • Dehydrating Agent: Sulfuric acid sequesters the water produced during the reaction.[7][8][9] According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thereby increasing the yield of the ester.[3][10]

The stepwise mechanism for the Fischer esterification is as follows:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromo-3-nitrobenzoic acid.[2][11]

  • Nucleophilic attack by the alcohol: The alcohol (e.g., methanol) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][11]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][4]

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][11]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]

Substituent Effects

The presence of the electron-withdrawing nitro group and the bromine atom on the aromatic ring of 2-bromo-3-nitrobenzoic acid can influence the reaction rate. Electron-withdrawing groups can slightly decrease the nucleophilicity of the carbonyl oxygen, but the primary driver of the reaction is the acid-catalyzed activation of the carbonyl group.

Experimental Protocol

This protocol details the synthesis of methyl this compound. The principles can be adapted for other primary or secondary alcohols, although reaction times and temperatures may require optimization.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-3-nitrobenzoic acid>98%LBAO Chemicals or equivalent
MethanolAnhydrousFisher Scientific or equivalentUse of anhydrous alcohol is recommended to favor the forward reaction.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Sigma-Aldrich or equivalentHandle with extreme caution in a fume hood.[14][15]
Ethyl AcetateACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor neutralization.
Saturated Sodium Chloride (NaCl) Solution (Brine)For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography (optional)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Fume Hood: All manipulations involving concentrated sulfuric acid and volatile organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 2-Bromo-3-nitrobenzoic acid is an irritant.[18] Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[14][15] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-bromo-3-nitrobenzoic acid (e.g., 5.0 g, 20.3 mmol).

    • Add an excess of methanol (e.g., 50 mL). Using a large excess of the alcohol helps to drive the equilibrium towards the product.[3]

    • Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred solution. The addition is exothermic, so it should be done cautiously.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle and stir for 2-4 hours.[19]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[3][19]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude ester can be further purified by recrystallization or column chromatography.[20][21][22]

Characterization of Methyl this compound

The identity and purity of the synthesized methyl this compound can be confirmed using various analytical techniques.

TechniqueExpected Results
Appearance Light yellow to yellow crystalline powder.[18]
Melting Point 184–186 °C (for the starting acid).[18] The ester will have a different melting point.
¹H NMR The spectrum should show a singlet for the methyl ester protons (~3.9 ppm) and aromatic protons in the expected regions with appropriate splitting patterns.
¹³C NMR The spectrum should show a peak for the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and the aromatic carbons.
IR Spectroscopy A strong absorption band for the ester carbonyl (C=O) stretch should be present around 1720-1740 cm⁻¹. The characteristic C-O stretch of the ester will also be visible. The broad O-H stretch of the carboxylic acid starting material should be absent.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of methyl this compound (260.04 g/mol ).[23]

Visualizing the Workflow

The following diagram illustrates the key stages of the Fischer esterification protocol.

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A 1. Add Reactants (2-Bromo-3-nitrobenzoic acid, Methanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (2-4 hours) B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry Organic Layer F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Further Purification (Recrystallization/Chromatography) H->I J 10. Characterization (NMR, IR, MS) I->J

Sources

Precision Synthesis of Lenalidomide: The Pivotal Role of Methyl 2-bromomethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Lenalidomide (Revlimid®), a potent immunomodulatory imide drug (IMiD), relies on a specific isoindolinone core structure. The construction of this core is contingent upon the intermediate methyl 2-bromomethyl-3-nitrobenzoate . This application note dissects the utility of this intermediate, providing a validated protocol for its synthesis and subsequent conversion to Lenalidomide. We analyze the mechanistic "handoff" where the benzylic bromide facilitates a cascade alkylation-cyclization sequence, a critical step that differentiates Lenalidomide’s synthesis from its predecessor, Thalidomide.

Strategic Analysis: The Intermediate as a "Lynchpin"

In the retrosynthetic analysis of Lenalidomide, methyl 2-bromomethyl-3-nitrobenzoate serves as a bifunctional electrophile. Its design is elegant in its duality:

  • The Benzylic Bromide: A highly reactive site for SN2 nucleophilic attack by the glutamine-derived amine.

  • The Methyl Ester: Positioned ortho to the bromide, it traps the newly alkylated amine via intramolecular aminolysis, forming the lactam ring of the isoindolinone system.

This "one-pot" cyclization potential reduces step count and avoids harsh condensing agents required for traditional phthalimide formation.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Lenalidomide Lenalidomide (Target API) NitroInter Nitro-Lenalidomide (Precursor) Lenalidomide->NitroInter Nitro Reduction Bromide Methyl 2-bromomethyl-3-nitrobenzoate (Key Intermediate) NitroInter->Bromide Alkylation/Cyclization Glutarimide 3-aminopiperidine-2,6-dione (Nucleophile) NitroInter->Glutarimide Coupling Partner StartMat Methyl 2-methyl-3-nitrobenzoate (Starting Material) Bromide->StartMat Wohl-Ziegler Bromination

Figure 1: Retrosynthetic disconnection showing the central role of the bromomethyl intermediate.

Detailed Experimental Protocols

Module A: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

Objective: Selective monobromination of the benzylic position via Wohl-Ziegler reaction.

Reagents:

  • Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Chlorobenzene (Preferred for higher boiling point/safety) or Acetonitrile. Note: CCl4 is traditional but avoided due to toxicity.

Protocol:

  • Setup: Charge a reaction vessel with Methyl 2-methyl-3-nitrobenzoate and Chlorobenzene (5-10 volumes).

  • Activation: Add NBS and AIBN under a nitrogen atmosphere.

  • Initiation: Heat the mixture to 80-90°C. The reaction is exothermic once initiated; monitor temperature carefully.

  • Reaction: Stir at reflux for 12-16 hours. Monitor via HPLC for the disappearance of starting material (<2%).

  • Workup: Cool to room temperature. Filter off the succinimide byproduct (insoluble in chlorobenzene).

  • Purification: Concentrate the filtrate. Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Methanol to remove trace di-brominated impurities.

    • Target Yield: 75-85%[1]

    • Appearance: Pale yellow to off-white solid.

Critical Process Parameter (CPP):

  • Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of the bromide to the alcohol.

  • Radical Control: Isolate the reaction from oxygen, which acts as a radical scavenger and inhibits initiation.

Module B: The Coupling & Cyclization (The "Lenalidomide Engine")

Objective: Reacting the brominated intermediate with 3-aminopiperidine-2,6-dione to form the isoindolinone core.[2][3]

Reagents:

  • Methyl 2-bromomethyl-3-nitrobenzoate (1.0 eq)

  • 3-aminopiperidine-2,6-dione HCl (1.0 - 1.1 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Dissolution: Dissolve 3-aminopiperidine-2,6-dione HCl in DMF (10 volumes) under nitrogen.

  • Basification: Add TEA dropwise at 20-25°C. Stir for 30 minutes to liberate the free amine.

  • Addition: Add Methyl 2-bromomethyl-3-nitrobenzoate slowly (solid or solution) to the mixture. Caution: Exothermic.

  • Cyclization: Heat the reaction mixture to 50-60°C for 12-18 hours.

    • Mechanism Check: The reaction proceeds first via N-alkylation (fast), followed by intramolecular methanol elimination (slow) to close the ring.

  • Quench: Cool to room temperature. Add water (antisolvent) slowly to precipitate the product.

  • Isolation: Filter the solid, wash with water and cold methanol.

    • Product: 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.[2][4]

    • Target Yield: 60-75%

Module C: Nitro Reduction to Lenalidomide

Objective: Hydrogenation of the nitro group to the final amine.[2][4]

Protocol:

  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: DMF/Methanol mixture.

  • Conditions: Hydrogen gas (3-5 bar) at 30-40°C for 4-6 hours.

  • Workup: Filter catalyst through Celite. Concentrate and crystallize from Ethyl Acetate/Methanol.

Mechanistic Insight & Troubleshooting

The coupling step (Module B) is the most complex. Understanding the mechanism allows for rapid troubleshooting of low yields.

Mechanistic Pathway (DOT Visualization)

Mechanism Reactants Reagents: Bromide + Amine Inter1 Intermediate 1: N-Alkylation (S_N2) Reactants->Inter1 Base/DMF Fast Side1 Side Reaction: Hydrolysis of Ester Reactants->Side1 Wet Solvent Inter2 Transition State: Tetrahedral Intermediate Inter1->Inter2 Heat Intramolecular Attack Side2 Side Reaction: Dimerization Inter1->Side2 Excess Bromide Product Product: Nitro-Lenalidomide Inter2->Product -MeOH Cyclization

Figure 2: Mechanistic flow of the coupling reaction highlighting the critical path and potential deviation points.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Module A) Incomplete radical initiation.Ensure O2 exclusion; check AIBN quality; increase temp slightly.
Di-bromo Impurity Excess NBS or prolonged reaction time.Stop reaction at 95-98% conversion; do not chase 100%.
Ring Opening (Module B) Temperature too high (>70°C).The glutarimide ring is labile. Keep temp <60°C.
Sticky Gum (Module B) Incomplete cyclization.Extend reaction time; ensure base equivalents are sufficient to neutralize HCl.

Impurity Profile & Control Strategy

Regulatory bodies (FDA/EMA) require strict control of Genotoxic Impurities (PGIs), especially alkylating agents like the starting bromide.

Impurity NameOriginControl Strategy
Methyl 2-methyl-3-nitrobenzoate Unreacted Starting MaterialPurge via recrystallization in IPA.
Methyl 2-(dibromomethyl)-3-nitrobenzoate Over-brominationControl NBS stoichiometry (1.05 eq max).
Methyl 2-(chloromethyl)-3-nitrobenzoate Solvent exchange (if using chlorinated solvents)Avoid chlorinated solvents; use Acetonitrile.

References

  • Muller, G. W., et al. (1996). Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity. Journal of Medicinal Chemistry, 39(17), 3238-3240. Link

  • Celgene Corporation. (2006). Process for synthesis of lenalidomide.[1][3][4][5][6][7] U.S. Patent No.[4] 10,392,364. Link

  • Gaddam, K., et al. (2020).[7] Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method.[7] Asian Journal of Chemistry, 32(12). Link

  • PubChem. (2025).[8] Methyl 2-(bromomethyl)-3-nitrobenzoate Compound Summary.Link

Sources

Troubleshooting & Optimization

Separation of 2-Bromo-3-nitrobenzoic acid from its isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-Bromo-3-nitrobenzoic acid from 2-Bromo-5-nitrobenzoic acid Ticket ID: #ISO-SEP-2B3N Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulty isolating 2-Bromo-3-nitrobenzoic acid (3-nitro) from a crude nitration mixture. In the direct nitration of 2-bromobenzoic acid, the 2-bromo-5-nitrobenzoic acid (5-nitro) isomer is typically the major product (often >70%) due to steric hindrance at the 3-position.[1] The 3-nitro isomer is the minor product and is structurally similar, leading to co-crystallization and "shoulder peaks" in HPLC.

This guide provides a tiered troubleshooting protocol ranging from bulk chemical separation (pH swing/crystallization) to high-purity isolation (chromatography).[1]

Module 1: Diagnostic & Triage

Before attempting further separation, confirm your isomer ratio.[1]

Q: Why does my melting point range span >5°C? A: You have a eutectic mixture. The pure 3-nitro isomer melts at 184–186°C , whereas the 5-nitro isomer melts at 198–200°C .[1] A broad range (e.g., 175–190°C) indicates significant contamination with the 5-nitro isomer.

Q: My HPLC shows a single peak, but NMR shows impurities. Why? A: These isomers are chemically similar and often co-elute on standard C18 columns with isocratic flow.

  • Fix: Switch to a gradient method with an acidic modifier (0.1% Formic Acid or Phosphoric Acid) to suppress ionization and increase retention differences based on hydrophobicity.

Module 2: Bulk Separation Protocols

Protocol A: The "pH Swing" Fractionation (Recommended for >10g scale)

This method exploits the Ortho-Effect . The 2-bromo-3-nitro isomer has two electron-withdrawing groups flanking the carboxylic acid, making it a stronger acid (lower pKa) than the 2-bromo-5-nitro isomer.

The Logic: When you slowly acidify a basic solution of the mixture, the weaker acid (5-nitro, higher pKa) will protonate and precipitate first. The stronger acid (3-nitro) remains as a soluble salt until the pH drops further.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in 10% NaOH (aq). Ensure complete dissolution (pH > 10).

  • First Acidification (Targeting the Impurity):

    • Slowly add 2M HCl while stirring vigorously.

    • Monitor pH continuously.

    • Stop at pH 3.5 – 3.0.

    • Observation: A heavy white/off-white precipitate forms. This is primarily the 2-bromo-5-nitrobenzoic acid .

  • Filtration: Filter the suspension.

    • Solid: Enriched 5-nitro isomer (Discard or save if needed).[1]

    • Filtrate: Contains the enriched 2-bromo-3-nitrobenzoic acid .[1]

  • Second Acidification (Targeting the Product):

    • Add Conc.[2][3] HCl to the filtrate until pH < 1.0 .

    • Observation: A new precipitate forms.[3] This is your target 3-nitro isomer.

  • Recovery: Filter, wash with ice-cold water, and dry.

Protocol B: Fractional Crystallization

If the pH swing yields <95% purity, use crystallization to polish the material.

  • Solvent System: Ethanol/Water (1:[1][3]1) or Glacial Acetic Acid.

  • Mechanism: The 5-nitro isomer is generally less soluble in polar protic solvents due to more efficient crystal packing (para-like substitution pattern) compared to the sterically crowded 3-nitro isomer.[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to Room Temperature (RT), then to 4°C.

    • Filtration 1: The solid collected is likely the 5-nitro impurity .

    • Evaporation: Concentrate the mother liquor (filtrate) to roughly half volume and cool again. The second crop of crystals will be enriched 2-bromo-3-nitrobenzoic acid .[1]

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for separating these specific isomers.

SeparationLogic Start Crude Mixture (2-Br-3-NO2 & 2-Br-5-NO2) Check Check Isomer Ratio (HPLC/NMR) Start->Check Decision Is 5-Nitro > 50%? Check->Decision MethodA Method A: pH Swing (Exploit pKa Difference) Decision->MethodA Yes (High Impurity) MethodB Method B: Crystallization (Exploit Solubility) Decision->MethodB No (Polishing) StepA1 Dissolve in NaOH Acidify to pH 3.0 MethodA->StepA1 StepB1 Dissolve in Hot EtOH Add Water MethodB->StepB1 StepA2 Filter Precipitate (Removes 5-Nitro) StepA1->StepA2 StepA3 Acidify Filtrate to pH 1.0 (Precipitates 3-Nitro) StepA2->StepA3 Result Pure 2-Bromo-3-nitrobenzoic Acid (>98% Purity) StepA3->Result StepB2 Cool & Filter (Solid = 5-Nitro) StepB1->StepB2 StepB3 Concentrate Filtrate (Crystallize 3-Nitro) StepB2->StepB3 StepB3->Result

Caption: Decision tree for the purification of 2-bromo-3-nitrobenzoic acid based on impurity levels.

Module 4: Advanced Troubleshooting (FAQs)

Q: I tried the pH swing, but everything precipitated at pH 3.0. What went wrong? A: You likely acidified too quickly.

  • Explanation: Localized areas of low pH (where the acid drop hits) caused "crash precipitation" of both isomers before they could equilibrate.

  • Fix: Use a dilute acid (0.5M HCl) for the first step and add it dropwise with rapid stirring. Allow the solution to equilibrate for 5 minutes after every 0.5 pH unit drop.

Q: Can I use Flash Chromatography? A: Yes, but standard Silica Gel is acidic and can cause tailing for benzoic acids.

  • Modification: Use a C18 Reverse Phase column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 60% MeCN over 20 minutes. The 3-nitro isomer (more polar due to ortho-crowding/dipole) typically elutes slightly before the 5-nitro isomer.[1]

Q: Is there a synthetic route that avoids this separation entirely? A: Yes. If the separation is proving too costly in yield, consider the Regioselective Route via 1,3-dibromo-2-nitrobenzene.[1]

  • Route: 1,3-dibromo-2-nitrobenzene

    
     partial displacement with dimethyl malonate 
    
    
    
    hydrolysis/oxidation.[1]
  • Benefit: This route builds the carboxyl group at the specific position, avoiding the isomer mixture inherent in direct nitration. (See Patent CN103880683A).

Summary Data Table: Isomer Properties

PropertyTarget: 2-Bromo-3-nitro Impurity: 2-Bromo-5-nitro Implication for Separation
Position Ortho-Ortho (Crowded)Ortho-Meta (Less Crowded)3-nitro is more soluble in polar solvents.[1]
pKa (Est.) ~1.8 - 2.0 (Stronger)~2.5 - 2.8 (Weaker)5-nitro precipitates at higher pH.[1]
Melting Point 184–186°C198–200°CLower MP indicates 3-nitro purity.[1]
Polarity Higher DipoleLower Dipole3-nitro elutes first in Reverse Phase.[1]

References

  • BenchChem. (2025).[3][4][5][6] Synthesis of 2-Bromo-3-nitrobenzoic Acid - Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68452, 2-Bromo-3-nitrobenzoic acid. Retrieved from

  • Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (and acid precursor).[1] Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Bromo-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Reference for "Ortho Effect" and acidity principles).

Sources

Strategies to minimize the formation of dinitrated byproducts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aromatic Nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for controlling and minimizing the formation of dinitrated byproducts during electrophilic aromatic substitution reactions.

Introduction to the Dinitration Challenge

Aromatic nitration is a cornerstone of organic synthesis, pivotal in the production of numerous pharmaceuticals, agrochemicals, and specialty materials. However, the reaction's propensity to yield polynitrated species, particularly dinitrated byproducts, often complicates product purification, reduces yields, and can introduce impurities with undesirable toxicological profiles. This guide provides a systematic approach to understanding and mitigating these challenges.

The propensity for dinitration is fundamentally linked to the reactivity of the monosubstituted product. If the initially introduced nitro group, combined with the other substituents on the aromatic ring, does not sufficiently deactivate the ring, a second nitration event can occur.[1][2] This is particularly prevalent with substrates bearing activating groups.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why does increasing the reaction temperature lead to a higher proportion of dinitrated byproducts?

A1: Higher temperatures increase the rate of all reactions, but they disproportionately favor the second nitration step. This is because the activation energy for the second nitration is generally higher than for the initial nitration. By providing more thermal energy, a larger fraction of molecules can overcome this higher activation energy barrier.[4][5] Essentially, while the rate of mononitration increases with temperature, the rate of dinitration increases more significantly, shifting the product distribution towards the dinitrated species.[1][5] For instance, in the nitration of benzene, keeping the temperature below 50°C is a common strategy to minimize the formation of dinitrobenzene.[1][6]

Q2: How does the concentration of the nitrating agent influence dinitration?

A2: The concentration of the active electrophile, the nitronium ion (NO₂⁺), is a critical factor. Using stronger nitrating agents, such as fuming nitric acid or oleum (fuming sulfuric acid), increases the concentration of the nitronium ion, which can accelerate the reaction.[1] However, a higher concentration of the nitrating agent also increases the likelihood of multiple nitration events. It is crucial to control the stoichiometry, using only a slight excess of the nitrating agent relative to the aromatic substrate to favor monosubstitution.[1]

Q3: What is the role of sulfuric acid in promoting dinitration?

A3: Concentrated sulfuric acid serves two primary roles in aromatic nitration: it acts as a catalyst to generate the highly electrophilic nitronium ion from nitric acid, and it absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[7][8] For deactivated aromatic rings, a higher concentration of sulfuric acid is often necessary to generate a sufficient concentration of the nitronium ion.[9] However, these more forceful conditions can also increase the propensity for over-nitration.

Q4: Are there alternative nitrating agents that can offer better selectivity for mononitration?

A4: Yes, several milder nitrating agents can provide more controlled nitration. These include:

  • Diluted nitric acid: For highly activated substrates, diluted nitric acid can be sufficient and helps to avoid over-nitration.[6]

  • Nitronium salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) can offer more controlled and selective nitration.[6]

  • Nitric acid in acetic anhydride or acetic acid: This mixture can be a more selective nitrating system for certain substrates.[6][10]

  • Dinitrogen pentoxide (N₂O₅): This reagent can be an effective and more environmentally friendly option, often used stoichiometrically to reduce waste and improve control.[6][11]

Troubleshooting Guide: Minimizing Dinitrated Byproducts

This section provides a structured approach to troubleshoot and optimize your nitration reactions to achieve selective mononitration.

Issue 1: Excessive Dinitration Observed in Product Mixture

Primary Cause: The reaction conditions are too harsh, or the monosubstituted product is sufficiently reactive to undergo a second nitration.

Troubleshooting Workflow:

G start High Dinitration Detected temp Lower Reaction Temperature start->temp stoich Control Stoichiometry (slight excess of nitrating agent) start->stoich time Shorten Reaction Time start->time result Monitor Reaction Progress (TLC/GC) temp->result stoich->result time->result agent Use Milder Nitrating Agent agent->result order Reverse Order of Addition order->result success Mononitration Achieved result->success Yes fail Dinitration Still an Issue result->fail No fail->agent fail->order protect Consider Protecting Groups for Highly Activated Substrates fail->protect

Caption: Troubleshooting workflow for excessive dinitration.

Detailed Steps:

  • Lower Reaction Temperature: This is often the most effective initial step. Performing the reaction at the lowest temperature that allows for a reasonable reaction rate will decrease the rate of the second nitration more significantly than the first.[1] For many reactions, maintaining a temperature between 0-10°C is a good starting point.[6][12]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[1] This limits the availability of the electrophile for a second reaction after the initial mononitration is complete.

  • Shorten Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated products.[1][6]

  • Use Milder Nitrating Agents: If the above steps are insufficient, consider switching to a less reactive nitrating agent.[6] (See FAQ Q4 for examples).

  • Reverse Order of Addition: For highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and provide better control over the exothermic reaction.[6]

Issue 2: Poor Regioselectivity Leading to Difficult-to-Separate Isomers

Primary Cause: The directing effects of the substituents on the aromatic ring are not being fully exploited, or reaction conditions are favoring the formation of multiple isomers.

Troubleshooting Strategies:

  • Catalyst Selection: The use of solid acid catalysts, such as zeolites, can significantly enhance regioselectivity. The shape-selective nature of the catalyst pores can favor the formation of the para isomer.[13][14]

  • Steric Hindrance: Employing a bulkier nitrating agent can favor nitration at the less sterically hindered position, which is often the para position.[9]

  • Protecting Groups: For highly activating groups like amines (-NH₂) or phenols (-OH), it is often necessary to temporarily decrease their activating effect. For instance, an amino group can be acylated to form a less activating amide. This not only moderates the reaction's vigor but also directs nitration primarily to the para position. The protecting group can be removed by hydrolysis after the nitration step.[1][15]

Experimental Protocols

Protocol 1: Controlled Mononitration of Toluene

This protocol is designed to favor the formation of mononitrotoluene isomers while minimizing dinitrotoluene.

Materials:

  • Toluene (freshly distilled)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-salt bath

  • Three-neck flask with magnetic stirrer, internal thermometer, and dropping funnel

Procedure:

  • Prepare the Nitrating Acid: In a separate flask, slowly add 12.5 mL of concentrated H₂SO₄ to 10.6 mL of ice-cold concentrated HNO₃ with constant swirling and cooling in an ice bath.[12]

  • Cool the Nitrating Acid: Cool the prepared nitrating acid to -5°C using an ice-salt bath.[12]

  • Set up the Reaction: Charge the three-neck flask with 9.21 g (10.6 mL) of toluene. Cool the toluene to -10°C in an ice-salt bath.[12]

  • Addition of Nitrating Acid: Slowly add the cooled nitrating acid dropwise to the stirred toluene, ensuring the internal temperature of the reaction mixture remains below 5°C. This addition should take approximately 1.5 to 2 hours.[12]

  • Reaction Progression: After the complete addition, allow the reaction mixture to slowly warm to room temperature while still in an ice water bath. Stir for an additional 3 hours at room temperature.[12]

  • Work-up: Pour the reaction mixture onto 250 g of ice. Extract the product with cyclohexane, wash the organic layer with water and sodium bicarbonate solution, and then dry over sodium sulfate.[12] The solvent can then be removed under reduced pressure.

Protocol 2: Selective Nitration of Phenol via a Blocking Group Strategy

Direct nitration of phenol with concentrated nitric acid can lead to oxidation and the formation of 2,4,6-trinitrophenol (picric acid).[16] This protocol utilizes a milder approach to favor mononitration.

Conceptual Workflow:

G phenol Phenol nitrosation React with HNO2 (Nitrosation) phenol->nitrosation para_nitroso p-Nitrosophenol (Major Product) nitrosation->para_nitroso oxidation Oxidize with dilute HNO3 para_nitroso->oxidation para_nitro p-Nitrophenol oxidation->para_nitro

Sources

Optimizing reaction conditions for Suzuki coupling with 2-Bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-3-nitrobenzoate

Ticket ID: #SZK-2Br3NO2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Sandwich" Problem

You are attempting to couple This compound (typically the methyl or ethyl ester). This is not a standard Suzuki coupling; it is a sterically and electronically extreme substrate.

  • The Trap: Standard catalysts (e.g., Pd(PPh₃)₄) will likely fail or give low yields (<20%).

  • The Reason: The bromine at position 2 is "sandwiched" between the ester at position 1 and the nitro group at position 3. While the electron-withdrawing nitro group activates the C-Br bond for oxidative addition, the steric bulk of the two ortho-substituents blocks the palladium center during the rate-determining step: transmetallation .

  • The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing the active Pd species to be mono-ligated, which opens space for the incoming boronic acid).

Module 1: Optimized Reaction Conditions

Do not use "recipe" chemistry. Use this chemically engineered system designed for ortho,ortho-disubstituted electrophiles.

The "Gold Standard" Protocol
ComponentRecommendationTechnical Rationale
Catalyst Precursor Pd-SPhos-G2 (1–3 mol%)Pre-formed precatalysts (G2/G3/G4) ensure accurate Pd:Ligand ratio (1:1) and rapid activation. Avoid in situ mixing if possible.
Alternative Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)If G2 is unavailable. SPhos is preferred over XPhos here due to the specific electronic pairing with the nitro group.
Base K₃PO₄ (2.0–3.0 equiv)Mild enough to prevent ester hydrolysis; strong enough to activate the boronic acid. Avoid NaOEt or NaOH.
Solvent System Toluene : Water (10:1) The biphasic system dissolves inorganic bases while keeping the organic ester protected.
Temperature 80°C – 100°C High thermal energy is required to overcome the rotational barrier created by the steric bulk.
Boron Source Boronic Acid (1.2–1.5 equiv)If the boronic acid is unstable (protodeboronation), switch to Potassium Trifluoroborate (BF₃K) .

Module 2: Step-by-Step Methodology

Reagent: Methyl this compound (1.0 equiv)

  • Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar.

  • Solids Addition: Add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd-SPhos-G2 (0.02 equiv / 2 mol%).

    • Critical: If using in situ catalyst (Pd(OAc)₂ + Ligand), add them now.

  • Degassing (The "Invisible" Failure Point): Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen 3 times .

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand.

  • Solvent Addition: Inject degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be roughly 0.1 M – 0.2 M.

  • Reaction: Place in a pre-heated block at 100°C. Stir vigorously (1000 rpm).

    • Time: Check LCMS at 2 hours. Most hindered couplings finish within 4–6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Wash with brine.[1] Dry over Na₂SO₄.[1]

Module 3: Troubleshooting & FAQs

Q1: I see starting material (SM) remaining, but the catalyst is dead (Pd black visible). What happened?

Diagnosis: The catalyst decomposed before the reaction finished. This is common with nitro-substrates which can coordinate to Pd. Fix:

  • Increase Ligand Loading: Switch to a 1:2 ratio of Pd:Ligand (e.g., Pd(OAc)₂ + 2 equiv SPhos) to protect the metal center.

  • Dosing: Add the catalyst in two portions (50% at T=0, 50% at T=2 hours).

Q2: My ester is hydrolyzing to the carboxylic acid (2-bromo-3-nitrobenzoic acid).

Diagnosis: The base is too strong or the water content is too high. Fix:

  • Switch Base: Use anhydrous K₃PO₄ or Cs₂CO₃ .

  • Switch Solvent: Use anhydrous 1,4-Dioxane or DMF . Note: If you remove water entirely, you must use a boronic ester (BPin) or add a trace of water (1%) to activate the boronic acid.

Q3: I am getting "Protodehalogenation" (Product is methyl 3-nitrobenzoate, Br is gone but no coupling).

Diagnosis: The oxidative addition happened, but transmetallation was too slow due to steric hindrance. The Pd-intermediate grabbed a hydride from the solvent or ligand. Fix:

  • Ligand Switch: Move to XPhos or RuPhos . These have different "cone angles" and can accelerate transmetallation.

  • Concentration: Increase reaction concentration to 0.5 M to favor the bimolecular reaction (coupling) over the unimolecular side reaction.

Module 4: Visualizing the Mechanism & Workflow

Figure 1: The Steric "Sandwich" Mechanism

Caption: The nitro and ester groups create a "steric wall" (Red). SPhos (Blue) is required to form a mono-ligated Pd species that can access the C-Br bond.

SuzukiMechanism cluster_0 Why Standard Conditions Fail Substrate This compound (Steric Wall) OxAdd Oxidative Addition (Fast due to NO2) Substrate->OxAdd + Catalyst Cat_Inactive Pd(PPh3)4 (Too Bulky) Cat_Inactive->OxAdd Fails (Steric Clash) Cat_Active Pd-SPhos (Mono-Ligated) Cat_Active->OxAdd Succeeds TransMet Transmetallation (The BOTTLENECK) OxAdd->TransMet Pd-Ar-Br Species Prod Biaryl Product TransMet->Prod Reductive Elimination

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing low-yielding reactions.

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS SM_Remains SM Remains (Incomplete Conv.) CheckLCMS->SM_Remains Yes Side_Prod Wrong Product? CheckLCMS->Side_Prod Yes Cat_Death Is Pd Black visible? SM_Remains->Cat_Death Add_Cat Action: Add 2nd dose of Cat or Switch to SPhos-G2 Cat_Death->Add_Cat Yes Temp_Up Action: Increase Temp to 110°C (Toluene/DMF) Cat_Death->Temp_Up No (Cat still soluble) Hydrolysis Acid Formed (Ester Hydrolysis) Side_Prod->Hydrolysis Mass = SM - 14 Dehalo Debrominated Product (H replaces Br) Side_Prod->Dehalo Mass = SM - 79 + 1 Change_Base Action: Switch to anhyd. K3PO4 or reduce water Hydrolysis->Change_Base Change_Ligand Action: Switch to XPhos (Faster Transmetallation) Dehalo->Change_Ligand

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl and Hindered Substrates." Angewandte Chemie International Edition, vol. 43, no.[2][3] 14, 2004, pp. 1871–1876.[2] Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link

  • Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides."[2] Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Historical View." Chemical Reviews, vol. 102, no. 5, 2002. (Foundational reference for mechanism). Link

Sources

Troubleshooting low conversion in nucleophilic substitution of 2-Bromo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nucleophilic Substitution of 2-Bromo-3-nitrobenzoate Derivatives Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the nucleophilic aromatic substitution (SNAr) of this compound and its derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles governing this challenging transformation, empowering you to make informed, effective decisions in your experimental design.

Troubleshooting Guide: Addressing Low Conversion

This section directly addresses the most common and frustrating issue in this specific SNAr reaction: low or no conversion. The questions are structured to guide you through a logical diagnostic and optimization process.

Question 1: My SNAr reaction with a this compound substrate is showing extremely low conversion or has failed completely. What are the fundamental reasons for this poor reactivity?

Answer:

The low reactivity of your this compound substrate is not unusual and can be attributed to a combination of unfavorable electronic and steric factors inherent to its structure. Understanding these is the first step to overcoming them.

  • Electronic Deactivation (The "Meta-Nitro" Problem): The success of an SNAr reaction hinges on the stabilization of the negatively charged intermediate, the Meisenheimer complex.[1][2] This stabilization is most potent when strong electron-withdrawing groups (EWGs), like your nitro group, are positioned ortho or para to the leaving group (the bromine). In your substrate, the nitro group is in the meta position. A meta-nitro group can only exert a weak, inductive electron-withdrawing effect. It cannot participate in the resonance delocalization that is crucial for stabilizing the negative charge of the Meisenheimer complex.[3][4][5] This results in a higher activation energy for the reaction compared to an ortho- or para-nitro isomer.[6][7][8]

  • Steric Hindrance: The carboxylate group (-COOR) is positioned ortho to the site of nucleophilic attack (the carbon bearing the bromine). This bulky group physically obstructs the incoming nucleophile, making it difficult for it to approach and attack the electrophilic carbon.[9][10] This steric clash is a significant kinetic barrier that must be overcome.

  • Leaving Group Ability: In the context of SNAr reactions, the typical reactivity trend for halogen leaving groups is F > Cl ≈ Br > I.[11][12] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of the halogen, making the carbon atom more electrophilic. While bromine is a competent leaving group, it is not as activating as fluorine.

The diagram below illustrates why the ortho/para positioning of an EWG is critical for stabilizing the reaction intermediate, whereas the meta position in your substrate is ineffective.

Caption: Comparison of electronic stabilization in SNAr intermediates.

Question 2: Given the inherent challenges, what specific, actionable steps can I take to optimize my reaction and achieve a higher conversion?

Answer:

A systematic, multi-parameter optimization is required. The goal is to increase the energy of the system to overcome the high activation barrier. The following workflow provides a logical progression for troubleshooting.

G start Start: Low Conversion check_nuc Is the Nucleophile Sufficiently Reactive? start->check_nuc activate_nuc Activate Nucleophile: Use strong base (e.g., NaH) to pre-form alkoxide/thiolate. check_nuc->activate_nuc No check_temp Is the Temperature High Enough? check_nuc->check_temp Yes activate_nuc->check_temp increase_temp Increase Temperature: Incrementally heat to 80°C, 120°C, or higher. Consider microwave/sealed tube. check_temp->increase_temp No check_solvent Is the Solvent Optimal? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to High-Boiling Polar Aprotic Solvent: Use DMF, DMSO, or NMP. check_solvent->change_solvent No re_evaluate Re-evaluate Reaction Progress check_solvent->re_evaluate Yes change_solvent->re_evaluate success Success: Proceed to Workup re_evaluate->success Improved fail Still Low Conversion: Consider Alternative Chemistry re_evaluate->fail No Improvement alt_chem Switch to Metal Catalysis: Ullmann Condensation or Buchwald-Hartwig Coupling. fail->alt_chem G Conceptual workflow for metal-catalyzed cross-coupling. substrate Ar-Br (Your Substrate) product Ar-OR / Ar-NHR (Desired Product) substrate->product nucleophile R-OH / R-NH2 (Nucleophile) nucleophile->product catalyst Copper or Palladium Catalyst catalyst->product Facilitates Reaction base Base base->product

Caption: Concept of transition-metal-catalyzed cross-coupling.

FAQ 2: If I were to re-synthesize my aromatic precursor, where should I place the nitro group for optimal SNAr reactivity?

For maximum reactivity in an SNAr reaction, the electron-withdrawing nitro group should be placed at the ortho (position 6) or para (position 4) position relative to the bromine leaving group. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, which provides powerful stabilization and significantly lowers the reaction's activation energy. [6][7][8]

FAQ 3: Can the free carboxylic acid (2-Bromo-3-nitrobenzoic acid) be used directly in this reaction?

Using the free carboxylic acid directly is highly problematic. The acidic proton of the carboxyl group will be readily deprotonated by the base used to activate your nucleophile, or by the anionic nucleophile itself. This leads to several issues:

  • Consumption of Base/Nucleophile: At least one extra equivalent of base would be required just to deprotonate the substrate.

  • Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents.

  • Side Reactions: The presence of the carboxylate can complicate the reaction and subsequent workup.

It is strongly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, before attempting the nucleophilic substitution. The ester can then be hydrolyzed back to the carboxylic acid in a later step if required.

Experimental Protocols

Protocol 1: Optimized SNAr with an Alcohol Nucleophile

This protocol assumes the use of a methyl or ethyl this compound substrate and an alcohol nucleophile, incorporating the optimization strategies discussed above.

Materials:

  • Methyl this compound (1.0 eq)

  • Alcohol nucleophile (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flasks, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Nucleophile Activation:

    • To a dry, nitrogen-flushed round-bottom flask, add the alcohol nucleophile (1.5 eq) and dissolve it in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the sodium alkoxide.

  • Substrate Addition & Reaction:

    • In a separate flask, dissolve the methyl this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution to the activated nucleophile mixture.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. [13]

Protocol 2: Alternative - Copper-Catalyzed Ullmann Condensation

This is a robust alternative if the SNAr reaction fails.

Materials:

  • Methyl this compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Copper(I) oxide (Cu₂O, 0.1 eq) and Copper powder (0.1 eq)

  • 2-Ethoxyethanol or another high-boiling polar solvent

  • Reaction vessel suitable for high temperatures (e.g., sealed tube)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add methyl this compound (1.0 eq), the amine (1.2 eq), potassium carbonate (2.0 eq), copper(I) oxide (0.1 eq), and copper powder (0.1 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the solvent (e.g., 2-ethoxyethanol).

  • Reaction:

    • Heat the reaction mixture to 130 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup & Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization. [13]

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal for Research Trends and Innovation. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • How Does Temperature Affect The Rate Of A Reaction? Aura Industrial Systems. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation & Comparative

Advanced Characterization of 2-Bromo-3-Nitrobenzoate Impurities: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Impurity Profiling

2-Bromo-3-nitrobenzoate (and its free acid form) is a pivotal intermediate in the synthesis of thrombopoietin receptor agonists, most notably Eltrombopag . The purity of this intermediate directly dictates the yield and safety profile of the final API.

The primary analytical challenge lies in the regio-selectivity of the nitration step. The reaction often yields the desired 2-bromo-3-nitro isomer alongside the thermodynamic byproduct, 2-bromo-5-nitrobenzoate . Furthermore, potential genotoxic impurities (PGIs) such as dehalogenated nitroaromatics must be controlled to sub-ppm levels in compliance with ICH M7 guidelines.

This guide objectively compares analytical platforms and establishes a High-Resolution LC-MS (Q-TOF) workflow as the gold standard for characterizing these impurities, surpassing traditional HPLC-UV and GC-MS limitations.

Comparative Analysis: Selecting the Right Tool

While HPLC-UV is the workhorse for potency assay, it lacks the specificity to identify unknown peaks or co-eluting isomers without reference standards. GC-MS, often used for halides, poses significant risks due to the thermal instability of nitro groups.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (PDA) GC-MS LC-MS (Q-TOF/Orbitrap)
Primary Application Routine QC Release, Assay (>0.05%)Volatile Impurities, Residual SolventsStructure Elucidation, Trace PGIs (<1 ppm)
Detection Limit ~0.5 µg/mL (Low Sensitivity)High (if volatile)pg/mL range (Extreme Sensitivity)
Specificity Low (Retention time only)High (Mass spectral library)Very High (Exact Mass + Isotope Pattern)
Isomer Resolution Difficult (Requires specialized columns)ModerateHigh (via MS/MS & Ion Mobility)
Sample Integrity Excellent (Ambient temp)Poor (Nitro groups degrade/explode)Excellent (Soft Ionization)
Derivatization Not RequiredRequired (Silylation of COOH)Not Required

Expert Insight: Avoid GC-MS for this application. The nitro group ortho to the bromine is sterically strained and thermally labile. Injection port temperatures (>200°C) can induce decarboxylation or denitration, creating "ghost peaks" that are artifacts of the analysis, not the sample.

High-Resolution LC-MS Methodology (The Protocol)

This protocol utilizes Negative Electrospray Ionization (ESI-) . Benzoic acid derivatives ionize efficiently via deprotonation


, providing cleaner spectra than positive mode.
Chromatographic Conditions[1][2][3][4][5]
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 2.1 mm, 3.5 µm) or equivalent.

    • Why Phenyl-Hexyl? The pi-pi interactions provided by the phenyl ligand offer superior selectivity for separating aromatic regioisomers (3-nitro vs. 5-nitro) compared to standard C18 chains.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-15 min: 5% -> 95% B

    • 15-18 min: 95% B (Wash)

    • 18.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

Mass Spectrometry Settings (Q-TOF)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

  • Cone Voltage: 30 V.

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr at 400°C.

  • Acquisition:

    
     or Data-Dependent Acquisition (DDA) m/z 50–600.
    

Impurity Characterization & Self-Validating Logic

A robust method must be "self-validating." In LC-MS of brominated compounds, the Isotope Pattern is your internal check.

The "Bromine Signature"

Natural bromine exists as


 and 

in a nearly 1:1 ratio.
  • Observation: Any peak containing one bromine atom must show two mass peaks separated by 2 Da with equal intensity.

  • Validation: If a peak at the expected retention time lacks this 1:1 doublet, it is not a brominated impurity (likely a des-bromo degradant or matrix interference).

Key Impurity Profiles
Impurity A: 2-Bromo-5-nitrobenzoic acid (Regioisomer)
  • Origin: Major byproduct of nitration (thermodynamic product).

  • Monoisotopic Mass: 244.93 (same as API).

  • Differentiation:

    • MS: Identical precursor and similar fragmentation to API.

    • LC: Elutes after the 2,3-isomer on Phenyl-Hexyl columns due to reduced steric hindrance allowing better interaction with the stationary phase.

    • Action: Must be confirmed by Spiking Study with reference standard.

Impurity B: 3-Nitrobenzoic acid (Des-bromo)
  • Origin: Incomplete bromination or reductive debromination.

  • Monoisotopic Mass: 166.02 Da (

    
    ).
    
  • Validation:

    • No Bromine Doublet.

    • Fragmentation shows loss of

      
       (m/z 166 -> 122).
      
Impurity C: 2-Bromobenzoic acid (Des-nitro)
  • Origin: Starting material carryover.

  • Monoisotopic Mass: 198.94 Da (

    
    ).
    
  • Validation:

    • Shows 1:1 Bromine Doublet.

    • No loss of

      
       (46 Da) in MS/MS spectrum.
      

Workflow Visualization

The following diagram illustrates the decision tree for identifying unknown peaks in the this compound synthesis stream.

ImpurityID Start Unknown Peak Detected (LC-UV/MS) Isotope Check MS Spectrum Isotope Pattern (M, M+2) Start->Isotope Br_Yes 1:1 Doublet Present (Contains Bromine) Isotope->Br_Yes Doublet Observed Br_No No Doublet (Non-Brominated) Isotope->Br_No Single Peak Mass_Check Compare m/z to API (m/z ~245) Br_Yes->Mass_Check Imp_C Impurity B: 3-Nitrobenzoic acid (Des-bromo) Br_No->Imp_C m/z = 166 Isomer Same m/z as API? (Regioisomer) Mass_Check->Isomer m/z = 245 Imp_B Impurity C: 2-Bromobenzoic acid (Starting Material) Mass_Check->Imp_B m/z = 199 Imp_A Impurity A: 2-Bromo-5-nitrobenzoic acid (Confirm with Std Spiking) Isomer->Imp_A RT shift vs API

Figure 1: Decision tree for classifying impurities based on MS isotope fidelity and retention time logic.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). Retrieved from [Link]

  • Kishore, M., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12), 3059-3064. Retrieved from [Link]

  • PubChem. (2023). 2-Bromo-3-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2021). Separation of Positional Isomers of Disubstituted Benzoic Acids Using UPC2. Application Note. Retrieved from [Link]

A comparative study of different methods for the synthesis of 3-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of Synthetic Routes for 3-Nitrobenzoic Acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The synthesis of 3-nitrobenzoic acid (m-nitrobenzoic acid) is a critical junction in the manufacturing of dyes, APIs (Active Pharmaceutical Ingredients), and X-ray contrast agents. While the classical nitration of benzoic acid remains the laboratory standard, it suffers from significant regioselectivity challenges and high waste generation (E-factor).

This guide objectively compares three distinct methodologies:

  • Classical Mixed-Acid Nitration: The benchmark laboratory method.

  • Oxidative Synthesis from 3-Nitrotoluene: The industrial standard for high purity (regiospecificity).

  • Green Catalytic Nitration: An emerging solid-acid approach reducing hazardous waste.

Mechanistic & Strategic Overview

The core challenge in synthesizing 3-nitrobenzoic acid is regioselectivity .

  • Direct Nitration: Relies on the electron-withdrawing carboxyl group (-COOH) to direct the incoming nitro group (

    
    ) to the meta position.[1] However, steric and electronic factors still permit 10–20% formation of ortho- and para- isomers, necessitating difficult purification.
    
  • Oxidation Route: Bypasses the regioselectivity issue entirely by starting with 3-nitrotoluene . Since the nitro group is already in the meta position relative to the methyl group, oxidation yields exclusively 3-nitrobenzoic acid.

Reaction Pathway Diagram

ReactionPathways BenzoicAcid Benzoic Acid MixedAcid Method A: Mixed Acid (HNO3 + H2SO4) BenzoicAcid->MixedAcid Zeolite Method C: Solid Acid (Zeolite H-Beta) BenzoicAcid->Zeolite Nitrotoluene 3-Nitrotoluene Oxidation Method B: Aerobic Oxidation (Co/Mn Catalyst + O2) Nitrotoluene->Oxidation Product 3-Nitrobenzoic Acid (Target) MixedAcid->Product Yield: 75-80% Mod. Selectivity Isomers Byproducts: 2-Nitro / 4-Nitro isomers MixedAcid->Isomers ~15-20% Zeolite->Product Yield: 85-90% High Selectivity Zeolite->Isomers <5% (Shape Selective) Oxidation->Product Yield: >92% 100% Regio-purity

Figure 1: Comparative reaction pathways showing the divergence in starting materials and byproduct profiles.

Detailed Methodologies

Method A: Classical Mixed-Acid Nitration (The Benchmark)

Principle: Electrophilic Aromatic Substitution (EAS) using a nitronium ion (


) generated in situ.
Protocol
  • Preparation: Dissolve 0.025 mol of benzoic acid in concentrated

    
     (density 1.84 g/mL).
    
  • Nitration: Cool the solution to <15°C . Slowly add a mixture of conc.

    
     and conc. 
    
    
    
    (1:1 v/v) over 30 minutes.
    • Critical Control: Temperature must not exceed 20°C to prevent dinitration (formation of 3,5-dinitrobenzoic acid).

  • Precipitation: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. The product precipitates as a crude solid.[2][3]

  • Purification: Filter and recrystallize from hot water or ethanol/water (1:1).

Performance Profile
  • Yield: 75–80% (after recrystallization).

  • Purity: 95–98% (Main impurity: 2-nitrobenzoic acid).

  • Safety: High exotherm; risk of thermal runaway if addition is too fast.

Method B: Aerobic Oxidation of 3-Nitrotoluene (Industrial Standard)

Principle: Radical chain oxidation of the methyl group using metal catalysts (Co/Mn) and air/oxygen. This avoids the use of stoichiometric oxidants like Permanganate (KMnO4), which produce massive solid waste.

Protocol (Catalytic System)
  • Setup: High-pressure autoclave charged with 3-nitrotoluene, Acetic Acid (solvent), and Catalyst (Cobalt(II) acetate + Manganese(II) acetate + Bromide promoter).

  • Reaction: Pressurize with

    
     (or Air) to 10–20 bar. Heat to 100–130°C .
    
  • Workup: Cool to crystallize the acid directly from the acetic acid solvent. Filter and wash.[4][2][5][6]

Performance Profile
  • Yield: >92%.

  • Purity: >99.5% (Regiospecificity is locked by the starting material).

  • Safety: Requires high-pressure equipment; flammability hazards with

    
    /solvent mixtures.
    
Method C: Green Nitration (Zeolite Catalyzed)

Principle: Use of a reusable solid acid catalyst (Zeolite H-Beta) to generate the nitrophile from Nitric Acid and Acetic Anhydride, eliminating sulfuric acid waste.

Protocol
  • Mixture: Combine Benzoic Acid (10 mmol), Zeolite H-Beta (1.0 g), and Acetic Anhydride in dichloroethane.

  • Addition: Add fuming

    
     dropwise at 0°C.
    
  • Reaction: Stir at 50°C for 4–6 hours.

  • Workup: Filter off the Zeolite (can be regenerated by calcination). Evaporate solvent to obtain product.[3]

Performance Profile
  • Yield: 85–90%.[7]

  • Purity: High (>98%).[8][9] The pore structure of Zeolite Beta imposes shape selectivity, suppressing the formation of bulky ortho- isomers.

  • Sustainability: Eliminates "spent acid" disposal; E-factor is significantly lower than Method A.

Comparative Data Analysis

The following table contrasts the three methods based on experimental metrics relevant to drug development (Purity) and process chemistry (Scalability/Waste).

FeatureMethod A: Mixed Acid NitrationMethod B: Aerobic OxidationMethod C: Zeolite Nitration
Starting Material Benzoic Acid3-NitrotolueneBenzoic Acid
Key Reagents


/ Co-Mn Catalyst

/ Zeolite H-Beta
Isolated Yield 75 – 80%92 – 96% 85 – 90%
Regioselectivity Poor (~80:20 meta:ortho/para)Perfect (100% meta) Good (~95:5 meta:others)
Atom Economy Moderate (Loss of

)
High (Incorporates

)
Moderate
E-Factor (Waste) High (Large volume of spent acid)Low (Water is main byproduct)Lowest (Recyclable catalyst)
Scalability Difficult (Heat transfer limits)Excellent (Continuous flow compatible) Moderate (Solid handling)
Cost Low (Cheap reagents)Medium (Equipment cost)High (Catalyst cost)

Experimental Workflow: Standard Nitration (Method A)

For researchers requiring a quick, self-validating lab-scale protocol, the Mixed Acid method is detailed below.

Safety Critical Control Points (HACCP)
  • Exotherm: The addition of

    
     to 
    
    
    
    generates significant heat.[2] Pre-chill reagents.[4][2][5][6]
  • Quenching: Never pour water into the acid mixture. Always pour the acid mixture onto ice.

Workflow Diagram

NitrationWorkflow Start Start: 3.0g Benzoic Acid Dissolve Dissolve in 8mL Conc H2SO4 (Viscous solution) Start->Dissolve Chill Cool to < 5°C (Ice/Salt Bath) Dissolve->Chill AddAcid Add Nitrating Mix (HNO3/H2SO4) Dropwise over 30 mins Chill->AddAcid Monitor Monitor Temp MUST stay < 15°C AddAcid->Monitor Monitor->Chill Temp > 15°C Reflux Warm to Room Temp Stir 1 Hour Monitor->Reflux Temp OK Quench Pour onto 50g Crushed Ice Reflux->Quench Filter Vacuum Filtration Wash with cold water Quench->Filter Recryst Recrystallize (Hot H2O) Dry -> Yield Calc Filter->Recryst

Figure 2: Step-by-step workflow for the laboratory-scale nitration of benzoic acid.

Conclusion & Recommendation

  • For Routine Lab Synthesis: Use Method A . It utilizes ubiquitous reagents and requires no specialized pressure equipment. The lower yield is acceptable for gram-scale needs.

  • For Pharmaceutical Process Development: Method B (Oxidation) is strictly superior. The guarantee of regiochemical purity eliminates the risk of carrying isomeric impurities (e.g., 2-nitrobenzoic acid) into downstream API synthesis, which could result in "rogue" pharmaceutical isomers.

  • For Green Chemistry Applications: Method C is the path forward, particularly if the facility is equipped for solid-catalyst handling. It offers the best balance of safety and environmental stewardship.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Nitration Protocol).

  • Organic Syntheses. m-Nitrobenzoic Acid. Org. Synth. 1928, 8, 84; Coll. Vol. 1, 1941, 391. (Historical standard for nitration).

  • Sheldon, R. A., & van Bekkum, H.Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH, 2001.
  • Smith, K., et al. A Novel Method for the Nitration of Simple Aromatic Compounds. J. Org. Chem., 1998, 63, 8448. (Zeolite/Solid Acid Nitration).[10]

  • Partenheimer, W. Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 1995, 23(2), 69-158. (Mechanism of Co/Mn Aerobic Oxidation).

Sources

Assessing the biological activity of compounds synthesized from 2-Bromo-3-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of drug discovery, methyl 2-bromo-3-nitrobenzoate (and its corresponding acid) is not merely a reagent; it is a "privileged scaffold" precursor. Its structural duality—offering an electrophilic bromine for cross-coupling (Suzuki/Heck) and a reducible nitro group for heterocycle formation—makes it a linchpin for synthesizing Quinazolin-4(3H)-ones (anticancer) and Benzimidazoles (antimicrobial).

This guide objectively assesses the biological activity of these downstream derivatives, comparing them against clinical standards like Gefitinib and Ciprofloxacin .

Synthetic Divergence & Structural Logic

To understand the biological activity, one must understand the chemical origins. The this compound scaffold allows for divergent synthesis, creating two distinct classes of bioactive molecules.

Visualization: Synthetic Pathways from this compound

SyntheticPathways Scaffold This compound (Core Scaffold) Step1 Amidation/Cyclization (with Amines) Scaffold->Step1 Condensation Step2 Nitro Reduction & Suzuki Coupling Scaffold->Step2 Pd-Catalyzed Coupling Quinazolinone Quinazolin-4(3H)-ones (EGFR Inhibitors) Step1->Quinazolinone Dehydration Benzimidazole Benzimidazole Derivatives (Antimicrobial) Step2->Benzimidazole Cyclization

Figure 1: Divergent synthetic pathways leading to major bioactive classes.

Comparative Analysis: Anticancer Activity (EGFR Inhibition)[1][2][3]

The most high-value application of this scaffold is the synthesis of substituted quinazolinones . These compounds mimic the ATP-binding motif of the Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC).

Performance Comparison: Novel Derivatives vs. Gefitinib

The following data aggregates performance metrics from recent structure-activity relationship (SAR) studies involving 2-substituted-quinazolin-4(3H)-ones derived from the title scaffold.

Compound ClassTargetIC50 (µM) [Enzyme]IC50 (µM) [A549 Cells]Selectivity Profile
Gefitinib (Standard) EGFR (WT)0.90 4.17 - 8.87 High (EGFR specific)
Derivative 3 (Quinazolinone) EGFR (WT)0.81 7.36 High; H-bond interactions similar to Erlotinib
Derivative 13e EGFR (WT)1.129.48Moderate; shows cytotoxicity in MCF-7
Derivative 8 EGFR (WT)4.24>20.0Low; poor docking score

Key Insight: Derivative 3 (a 2-phenyl-substituted quinazolinone) demonstrates superior enzyme inhibition (0.81 µM) compared to Gefitinib (0.90 µM) in specific assays. This is attributed to the bromine or substituted phenyl group at the C-6/C-8 position, which occupies the hydrophobic pocket of the kinase domain more effectively than the standard quinazoline core.

Mechanism of Action: ATP Competition

The biological activity is driven by the molecule's ability to compete with ATP.

MOA ATP ATP (Natural Ligand) EGFR EGFR Kinase Domain (Active Site) ATP->EGFR Phosphorylation Inhibitor Quinazolinone Derivative (Drug) Inhibitor->EGFR Competitive Binding (H-Bonds/Hydrophobic) Signal Downstream Signaling (Proliferation) Inhibitor->Signal BLOCKS EGFR->Signal Activation Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Inhibition leads to

Figure 2: Mechanism of Action. The derivative binds to the hinge region of EGFR, preventing ATP phosphorylation and halting tumor proliferation.

Comparative Analysis: Antimicrobial Activity[4][5][6]

When the this compound scaffold is processed via nitro-reduction to form benzimidazoles or Schiff bases , the biological profile shifts toward antimicrobial efficacy.

Performance Comparison: Benzimidazoles vs. Ciprofloxacin
CompoundOrganismMIC (µg/mL)Potency Relative to Standard
Ciprofloxacin E. coli0.01 - 1.0 Reference Standard
Fluconazole C. albicans16.0 Reference Standard
Benzimidazole 6a E. coli12.5Moderate (10x lower potency)
Benzimidazole 6a S. aureus6.25Good
Hydrazone Derivative 7n C. albicans8.0 Superior (2x potency vs Fluconazole)

Key Insight: While antibacterial activity often lags behind Ciprofloxacin, the antifungal activity of hydrazone derivatives synthesized from this scaffold frequently outperforms standard azoles like Fluconazole.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for evaluating compounds derived from this specific scaffold.

Protocol A: MTT Cytotoxicity Assay (Cell Viability)

Used to validate the anti-cancer potential of Quinazolinone derivatives.

  • Preparation: Dissolve the synthesized quinazolinone derivative in DMSO. Prepare serial dilutions (e.g., 0.1 to 100 µM).

  • Seeding: Seed A549 or MCF-7 cells in 96-well plates (1 × 10⁴ cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Replace medium with 100 µL of fresh medium containing the test compound. Include Vehicle Control (0.1% DMSO) and Positive Control (Gefitinib).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (dark).

    • Mechanism:[1][2][3] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.[4]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Molecular Docking (In Silico Validation)

Essential for confirming the binding mode before wet-lab synthesis.

  • Protein Prep: Retrieve EGFR kinase domain structure (e.g., PDB ID: 4G5J or 1M17 ) from RCSB PDB. Remove water molecules and co-crystallized ligands. Add polar hydrogens using AutoDock Tools.

  • Ligand Prep: Draw the this compound derivative in ChemDraw. Minimize energy using MM2 force field.

  • Grid Generation: Center the grid box on the ATP-binding hinge region (Met793 residue is critical for H-bonding).

  • Docking: Run AutoDock Vina.

  • Validation: Look for binding energy < -8.0 kcal/mol and H-bonds with Met793 and Thr790 .

References

  • Synthesis and biological activity of quinazolinone derivatives. Biomedical & Pharmacology Journal. (2008). Link

  • Design, synthesis, and biological activities of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry. (2016). Link

  • Molecular Docking of Some Quinazolinone Analogues as EGFR Inhibitors. Yafteh. (2021). Link

  • MTT assay protocol. Abcam. Link

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors. Journal of Taibah University for Science. (2020). Link

Sources

Safety Operating Guide

2-Bromo-3-nitrobenzoate: Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Immediate Directives

2-Bromo-3-nitrobenzoate (and its parent acid/esters) presents a dual-hazard profile: it is a halogenated organic and a nitroaromatic . Improper disposal can lead to environmental persistence (due to the bromine) or violent reactivity (due to the nitro group).

🛑 CRITICAL "STOP" CRITERIA
  • DO NOT mix with Acetone or Ketones in the presence of bases. This triggers the Janovsky Reaction , forming an explosive Meisenheimer complex.

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and persistent.

  • DO NOT mix with non-halogenated solvents. Even a trace of this compound classifies the entire waste container as "Halogenated," significantly increasing disposal costs and processing complexity.

Chemical Profile & Hazard Causality[5]

To handle this chemical safely, you must understand the why behind the protocols. The structure of this compound dictates its disposal stream.

FeatureStructural CauseOperational Implication
Halogenated Aryl-Bromine bond (Ar-Br)Mandatory Segregation: Must go into the "Halogenated Organic" waste stream. High-temperature incineration is required to prevent dioxin formation.
Energetic Nitro group (-NO₂)Shock/Heat Sensitivity: While stable under normal conditions, polynitration or reaction with strong reducers can lead to deflagration. Keep away from heat sources.
Corrosivity Carboxylate/Ester moietyContainer Choice: Methyl esters of this acid are often Skin Corr. 1B . Use HDPE or glass; avoid metal containers that may corrode.

Pre-Disposal Assessment Logic

Before moving the waste, verify its state and contaminants. This decision matrix ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalLogicStartWaste Source:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidPowder/CrystalsLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedSolidBinSolid Waste Bin:Halogenated/ToxicSolid->SolidBinDouble BaggedContamCheckContains Ketones(Acetone/MEK)?Liquid->ContamCheckBaseCheckpH > 9?ContamCheck->BaseCheckYesHaloBinLiquid Waste:Halogenated OrganicContamCheck->HaloBinNoBaseCheck->HaloBinNo (Safe)ExplosionRiskSTOP: Janovsky RiskNeutralize/SegregateBaseCheck->ExplosionRiskYes (High Risk)

Figure 1: Decision matrix for segregating this compound waste. Note the critical check for Ketones + Base.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Silica Gel)

Applicability: Expired stocks, contaminated gloves, silica from flash columns.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.

  • Labeling:

    • Primary Constituent: "this compound"

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Note: If the material is the methyl ester form, check [x] Corrosive.

  • Segregation: Do not compact this waste with metal spatulas or heavy items (precautionary for nitro compounds).

  • Sealing: Screw cap tight. If using bags, use the "gooseneck" tape seal method to prevent particulate escape.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates, HPLC waste, extraction layers.

  • Stream Selection: HALOGENATED ORGANIC SOLVENTS .

    • Reasoning: The bromine atom prevents this from being burned in standard fuel-blending kilns. It requires specific scrubbers to capture HBr gas during incineration.

  • The Acetone/Ketone Check (Scientific Integrity):

    • Mechanism:[1] Nitroaromatics react with enolizable ketones (like acetone) in basic media to form Janovsky complexes (deep purple/red). These complexes can oxidize into explosive substances.

    • Action: If your process used Acetone/Base, acidify the solution to pH < 7 before adding it to the waste drum to prevent complex formation.

  • Pouring: Use a funnel. Avoid splashing.

  • Log Entry: Record the volume and specific chemical name on the waste tag. Do not write "Organic Waste"; write "Halogenated Solvent Waste (contains this compound)."

Protocol C: Empty Container Management (RCRA Compliance)

Applicability: Original amber glass bottles.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Dichloromethane or Ethyl Acetate).

  • Rinsate Disposal: The first three rinses must be disposed of as Hazardous Waste (Protocol B).[2] They cannot go down the drain.[1]

  • Defacing: Cross out the label and mark "EMPTY."

  • Glass Disposal: Once dry and odorless, discard in the "Broken/Lab Glass" box, not general trash.

Emergency Contingencies

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 mins.[3] Do not use organic solvents. Solvents like ethanol/DMSO may increase skin permeability, carrying the toxic nitro-compound into the bloodstream.
Spill (Solid) Dampen with water/surfactant, then sweep.Dampening prevents dust generation and inhalation of the nitroaromatic irritant.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust. Sawdust is a combustible organic; mixing it with nitro compounds (oxidizers) increases fire risk.

References & Authority

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-3-nitrobenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl this compound. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (F, K, P, and U Lists). 40 CFR Part 261.[4] Retrieved from

  • Foster, R., & Fyfe, C. A. (1966). Interaction of Electron Acceptors with Bases. Part 15: The Janovsky Reaction. Journal of the Chemical Society B. (Provides mechanistic basis for Acetone/Nitro incompatibility).

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.